molecular formula C18H16N4O2 B2593917 (Z)-2-imino-N'-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide CAS No. 941010-13-5

(Z)-2-imino-N'-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide

Cat. No.: B2593917
CAS No.: 941010-13-5
M. Wt: 320.352
InChI Key: AXHIHWDQAHCZPO-UHFFFAOYSA-N
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Description

    Reactants: Chromene core and hydrazine hydrate

    Catalyst: Acetic acid

  • Step 3: Addition of Methylbenzoyl Group

      Reactants: Intermediate from Step 2 and 2-methylbenzoyl chloride

      Catalyst: Triethylamine

      Solvent: Dichloromethane

      Conditions: Room temperature, stirring for several hours

  • Industrial Production Methods

    Industrial production of (Z)-2-imino-N’-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of (Z)-2-imino-N’-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the imino and carbohydrazonamide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

    • Step 1: Synthesis of Chromene Core

        Reactants: Salicylaldehyde and ethyl acetoacetate

        Catalyst: Piperidine

        Solvent: Ethanol

        Conditions: Reflux for several hours

    Chemical Reactions Analysis

    Types of Reactions

    (Z)-2-imino-N’-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

      Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

      Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, hydrogen peroxide

      Reducing Agents: Sodium borohydride, lithium aluminum hydride

      Nucleophiles: Amines, thiols

      Solvents: Ethanol, dichloromethane, acetonitrile

      Conditions: Reflux, room temperature, stirring

    Major Products Formed

    The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

    Scientific Research Applications

    (Z)-2-imino-N’-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide has a wide range of scientific research applications:

      Chemistry: The compound is studied for its potential as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

      Biology: It exhibits various biological activities, including antioxidant, antimicrobial, and anticancer properties, making it a candidate for drug development.

      Medicine: The compound’s potential therapeutic applications are explored in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

      Industry: It is used in the development of new materials and as a component in chemical formulations for various industrial applications.

    Mechanism of Action

    The mechanism of action of (Z)-2-imino-N’-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide involves its interaction with specific molecular targets and pathways. The compound’s imino and carbohydrazonamide groups play a crucial role in its biological activity. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

    • 2H-chromene-3-carbohydrazonamide
    • 2-methylbenzoyl-2H-chromene
    • Imino-2H-chromene derivatives

    Uniqueness

    (Z)-2-imino-N’-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity, stability, and selectivity, making it a valuable compound for various research and industrial applications.

    Properties

    IUPAC Name

    N-[(Z)-[amino-(2-iminochromen-3-yl)methylidene]amino]-2-methylbenzamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H16N4O2/c1-11-6-2-4-8-13(11)18(23)22-21-16(19)14-10-12-7-3-5-9-15(12)24-17(14)20/h2-10,20H,1H3,(H2,19,21)(H,22,23)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AXHIHWDQAHCZPO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=CC=C1C(=O)NN=C(C2=CC3=CC=CC=C3OC2=N)N
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=CC=CC=C1C(=O)N/N=C(/C2=CC3=CC=CC=C3OC2=N)\N
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H16N4O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    320.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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